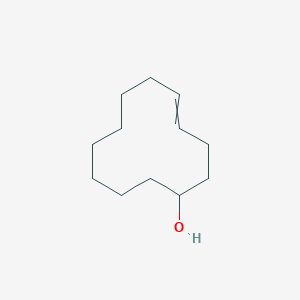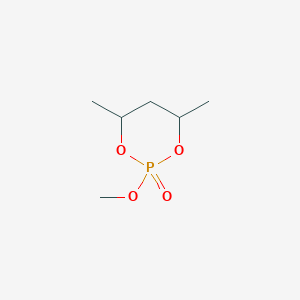
2-Methoxy-4,6-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,6-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound characterized by its unique structure, which includes a dioxaphosphinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of dimethyl phosphite with an appropriate diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxaphosphinan ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinan derivatives.
Scientific Research Applications
2-Methoxy-4,6-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Cycloalkanes: Compounds with similar ring structures but different functional groups.
Uniqueness
2-Methoxy-4,6-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its phosphorus-containing dioxaphosphinan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
61248-12-2 |
|---|---|
Molecular Formula |
C6H13O4P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-methoxy-4,6-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H13O4P/c1-5-4-6(2)10-11(7,8-3)9-5/h5-6H,4H2,1-3H3 |
InChI Key |
RPIUKDJKQPGCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OP(=O)(O1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


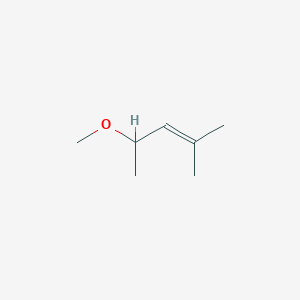

![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)

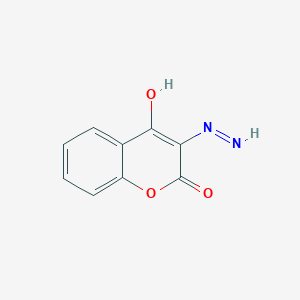
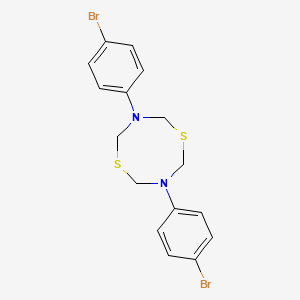
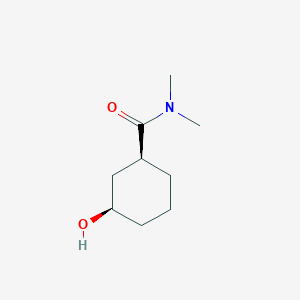

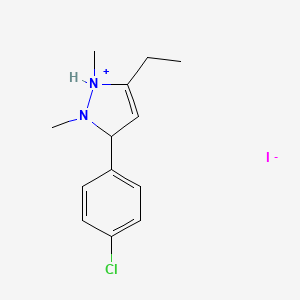
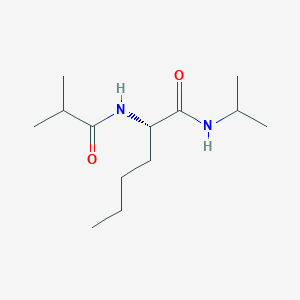
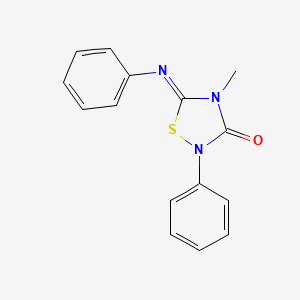
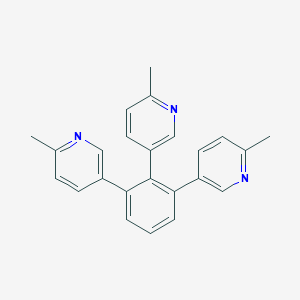
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
